Ethyl 7-bromoquinoline-2-carboxylate
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Overview
Description
Ethyl 7-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including ethyl 7-bromoquinoline-2-carboxylate, can be achieved through several classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses . These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. For instance, the Doebner-von Miller reaction involves the condensation of aniline with acrolein in the presence of a strong acid .
Industrial Production Methods: Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green chemistry protocols such as ultrasound irradiation and microwave-assisted synthesis . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-bromoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .
Scientific Research Applications
Ethyl 7-bromoquinoline-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The bromine atom in the compound can enhance its binding affinity to these targets, leading to increased biological activity .
Comparison with Similar Compounds
- Ethyl 6-bromoquinoline-2-carboxylate
- Ethyl 8-bromoquinoline-2-carboxylate
- Ethyl 7-chloroquinoline-2-carboxylate
Comparison: Ethyl 7-bromoquinoline-2-carboxylate is unique due to the position of the bromine atom on the quinoline ring. This positioning can influence the compound’s reactivity and biological activity compared to other similar compounds . For example, the bromine atom at the 7-position may enhance the compound’s ability to participate in substitution reactions and increase its binding affinity to biological targets .
Properties
IUPAC Name |
ethyl 7-bromoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHCOXORTDQDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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